Nonporous Gel Formation with Polymeric Silicic Acid: Divergent Outcome from Shorter-Chain Analogs
When reacted with tributylstannyl ester of polymeric silicic acid (PTBS), 1,6-bis(chlorodimethylsilyl)hexane (1d) yields a nonporous gel, in contrast to the shorter-chain analog 1,2-bis(chlorodimethylsilyl)ethane (1c), which produces a mesoporous gel with a specific surface area of up to 608 m²/g and a pore volume of 0.377 mL/g [1]. This directly demonstrates that the hexylene bridge prevents porosity development under these conditions, enabling the deliberate synthesis of dense, nonporous hybrid materials.
| Evidence Dimension | Porosity and Surface Area of Resulting Gels |
|---|---|
| Target Compound Data | Nonporous gel; BET surface area not reported (nonporous) |
| Comparator Or Baseline | 1,2-bis(chlorodimethylsilyl)ethane (1c): Mesoporous gel; BET surface area 510–608 m²/g; pore volume up to 0.377 mL/g |
| Quantified Difference | Qualitative transition from mesoporous (1c) to nonporous (1d) network |
| Conditions | Reaction with PTBS, elimination of tributylstannyl chloride; BET analysis |
Why This Matters
This difference is critical for applications requiring nonporous coatings or dense matrices, where porosity would be detrimental to barrier properties or mechanical integrity.
- [1] Oikawa, M., Kageyama, T., Sugizaki, T., Moriya, O., Nakamura, Y., & Endo, T. (2000). Synthesis of Mesoporous Silicate Gel from Tributylstannyl Ester of Polymeric Silicic Acid and Chlorosilane. Polymer Journal, 32(8), 682–686. View Source
